4-cyano-N-(3,5-dichlorophenyl)benzamide
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Overview
Description
4-cyano-N-(3,5-dichlorophenyl)benzamide is an organic compound with the molecular formula C14H8Cl2N2O and a molecular weight of 291.13 g/mol . This compound is characterized by the presence of a cyano group (-CN) and two chlorine atoms attached to the benzene ring, making it a dichlorobenzamide derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-cyano-N-(3,5-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an arylamine compound in the presence of a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. The reaction is carried out under a nitrogen atmosphere to prevent oxidation . The general reaction conditions include heating the mixture at 60°C for about 2 hours and monitoring the progress using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate in a 4:1 ratio .
Chemical Reactions Analysis
4-cyano-N-(3,5-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and chloro groups.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the compound can also undergo oxidation reactions under specific conditions.
Condensation Reactions: The compound can react with other organic molecules to form larger structures through condensation reactions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-cyano-N-(3,5-dichlorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(3,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-cyano-N-(3,5-dichlorophenyl)benzamide can be compared with other dichlorobenzamide derivatives, such as:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
These compounds share similar structural features but differ in the position and number of chlorine atoms and other substituents. The unique combination of the cyano and dichlorophenyl groups in this compound gives it distinct chemical and biological properties .
Properties
IUPAC Name |
4-cyano-N-(3,5-dichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-5-12(16)7-13(6-11)18-14(19)10-3-1-9(8-17)2-4-10/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLKAYMMWGEMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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